molecular formula C5H11ClO B3131254 4-Chloropentan-1-ol CAS No. 35096-45-8

4-Chloropentan-1-ol

Cat. No. B3131254
CAS RN: 35096-45-8
M. Wt: 122.59 g/mol
InChI Key: PHOLXMKOIBAQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropentan-1-ol is a chemical compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain (pentan) with a chlorine atom (chloro) attached to the fourth carbon and a hydroxyl group (ol) attached to the first carbon .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with lithium aluminium hydride, leading to the formation of a methyl substituted oxolane . The exact products of the reaction can depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.018±0.06 g/cm3 . .

Scientific Research Applications

Extraction and Separation Studies

4-Chloropentan-1-ol has been utilized in the field of analytical chemistry for the selective extraction and separation of certain elements. For instance, 4-methylpentan-2-ol, a compound closely related to this compound, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and determining it titrimetrically (Gawali & Shinde, 1974).

Organotin Compound Synthesis

In the realm of organic synthesis, compounds similar to this compound, such as 4-oxopentyltin compounds, have been synthesized using protecting groups. This process utilizes the Grignard reagent and is facilitated by protection of the carbonyl group in 1-chloropentan-4-one through dioxolan formation. The synthesized compounds have been analyzed using techniques like infrared, nuclear magnetic resonance, and Mössbauer spectroscopy (Abbas & Poller, 1974).

Pyrolysis Studies

This compound and its derivatives have been studied in pyrolysis, which is the thermal decomposition of compounds in the absence of oxygen. For example, the pyrolysis of 5‐chloropentan‐2‐one and 4‐chloro‐1‐phenylbutan‐1‐one has been investigated to understand the elimination rates and mechanisms at varying temperatures and pressures. This research provides insights into the role of the carbonyl group in the rate of pyrolysis of chloroketones (Chuchani & Dominguez, 1983).

Adsorption Studies

Activated carbon derived from rattan sawdust has been utilized for the adsorption of 4-chlorophenol, a compound related to this compound, from aqueous solutions. This research is significant for environmental applications, particularly in water purification and treatment processes. The study analyzed various experimental parameters like pH, contact time, and concentration to evaluate the adsorption efficiency (Hameed, Chin, & Rengaraj, 2008).

Mechanism of Action

The mechanism of action of 4-Chloropentan-1-ol in chemical reactions can vary depending on the specific reaction. For example, in a reaction with lithium aluminium hydride, there could be an intramolecular attack on the chlorine bearing carbon once the hydride ion attacks the carbonyl carbon .

Safety and Hazards

4-Chloropentan-1-ol is classified as a dangerous substance. It has hazard statements including H226, H302, H315, H318, H319, and H335 . Precautionary measures should be taken when handling this substance, including avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-chloropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOLXMKOIBAQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35096-45-8
Record name 4-chloropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropentan-1-ol
Reactant of Route 2
4-Chloropentan-1-ol
Reactant of Route 3
Reactant of Route 3
4-Chloropentan-1-ol
Reactant of Route 4
Reactant of Route 4
4-Chloropentan-1-ol
Reactant of Route 5
Reactant of Route 5
4-Chloropentan-1-ol
Reactant of Route 6
4-Chloropentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.